1-(1-(Phenethylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Beschreibung

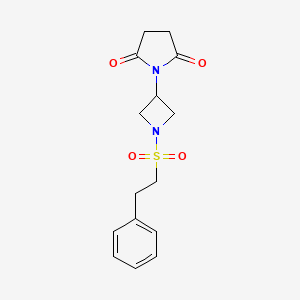

1-(1-(Phenethylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a synthetic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a phenethylsulfonyl-modified azetidine ring. This compound is hypothesized to have applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonyl or cyclic amine motifs.

Eigenschaften

IUPAC Name |

1-[1-(2-phenylethylsulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c18-14-6-7-15(19)17(14)13-10-16(11-13)22(20,21)9-8-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDRVSOJZKEBBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(1-(Phenethylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the azetidine ring, followed by the introduction of the phenethylsulfonyl group and the pyrrolidine-2,5-dione moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability.

Analyse Chemischer Reaktionen

1-(1-(Phenethylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield different products.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the foremost applications of this compound is its potential as an anticancer agent. Research has indicated that derivatives of pyrrolidine and azetidine compounds exhibit activity against various cancer cell lines. For instance, compounds similar to 1-(1-(Phenethylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione have shown promising results in inhibiting cell proliferation in human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells .

Angiotensin II Type 2 Receptor Antagonism

The compound also demonstrates potential as an antagonist for the angiotensin II type 2 receptor (AT2). This receptor plays a critical role in cardiovascular regulation and has been implicated in various pathophysiological conditions, including hypertension and heart failure. The ability of this compound to modulate AT2 receptor activity could lead to novel therapeutic strategies for managing these conditions .

Synthesis and Structural Variations

The synthesis of this compound can be achieved through several chemical pathways, often involving the reaction of phenethylsulfonyl derivatives with azetidine and pyrrolidine precursors. This synthetic versatility allows for the exploration of various analogs that may enhance biological activity or reduce toxicity.

Case Study 1: Anticancer Evaluation

In a study evaluating the cytotoxic effects of pyrrolidine derivatives, several compounds were synthesized and tested against MCF-7 and A549 cell lines. The results indicated that certain modifications to the pyrrolidine structure significantly enhanced anticancer activity, with IC50 values lower than those of standard chemotherapeutics .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| Compound A | MCF-7 | 3.22 | Comparable to 5-FU |

| Compound B | A549 | 3.77 | More potent than control |

Case Study 2: Cardiovascular Applications

Another research initiative focused on the cardiovascular effects of AT2 receptor antagonists derived from similar chemical frameworks. The findings suggested that these compounds could effectively reduce blood pressure in hypertensive models, indicating their potential use in treating cardiovascular diseases .

Wirkmechanismus

The mechanism of action of 1-(1-(Phenethylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following analysis compares 1-(1-(Phenethylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione with structurally related pyrrolidine-2,5-dione derivatives from the evidence, focusing on substituent effects, synthesis, and bioactivity.

Substituent Diversity and Structural Features

Key Observations :

- The phenethylsulfonyl-azetidine group in the target compound is unique among the analogs, combining steric bulk (phenethyl) with a sulfonyl linker, which may enhance binding to hydrophobic pockets or sulfonate-recognizing enzymes.

- Azetidine vs.

Key Observations :

Key Observations :

- The target compound’s sulfonyl-azetidine group may mimic sulfonamide drugs (e.g., anticonvulsants), but direct activity data are unavailable.

- Indole-substituted analogs (–8) show promise in CNS applications, suggesting the target compound could be optimized for similar pathways.

Biologische Aktivität

1-(1-(Phenethylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its pharmacological significance.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring fused with an azetidine moiety and a phenethylsulfonyl group. This unique structure contributes to its biological activity.

Molecular Formula: CHNOS

Molecular Weight: 302.38 g/mol

CAS Number: 876862-89-4

Research indicates that compounds similar to this compound may act as antagonists for the angiotensin II Type 2 (AT2) receptor. This receptor is implicated in various physiological processes, including blood pressure regulation and neuronal signaling. Antagonizing this receptor can lead to therapeutic effects in conditions such as neuropathic pain and inflammation .

Pharmacological Effects

The biological activity of this compound has been explored in several studies:

- Antinociceptive Effects: In animal models, compounds with similar structures have shown significant pain-relieving properties. For instance, studies demonstrated that these compounds could reduce pain responses in neuropathic pain models .

- Anti-inflammatory Activity: The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation markers in vitro and in vivo .

Case Studies

Several case studies have reported on the efficacy of related compounds:

- Neuropathic Pain Management:

- Inflammatory Disorders:

Table 1: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for 1-(1-(Phenethylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions:

- Acylation : Reacting phenethylsulfonyl chloride with an azetidine precursor (e.g., 3-aminoazetidine) in the presence of a base like triethylamine .

- Cyclization : Coupling the acylated azetidine with pyrrolidine-2,5-dione under reflux conditions using polar aprotic solvents (e.g., DMF) .

- Characterization : Confirm intermediates via TLC for reaction progress and NMR (¹H/¹³C) for structural validation. LC-MS ensures purity (>95%) .

Q. How is the compound structurally validated, and what spectroscopic techniques are essential?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks to confirm the azetidine (δ ~3.5–4.5 ppm) and pyrrolidine-dione (δ ~2.5–3.5 ppm) moieties .

- IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₉H₂₂N₂O₄S: calc. 386.1304) .

Q. What preliminary assays are used to screen its biological activity?

- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s assay .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA .

Q. What safety protocols are recommended for handling this compound?

Q. How do structural features like the sulfonyl group influence its reactivity?

The phenethylsulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions. It also improves solubility in polar solvents (e.g., DMSO) for biological assays .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

- Reaction Optimization : Use Design of Experiments (DoE) to vary temperature, solvent (e.g., switching DMF to THF), and stoichiometry .

- Byproduct Analysis : Employ HPLC-PDA to identify impurities (e.g., unreacted azetidine derivatives) and refine purification via column chromatography (silica gel, gradient elution) .

Q. How can SAR studies improve target selectivity (e.g., kinase vs. AChE inhibition)?

- Analog Synthesis : Replace phenethylsulfonyl with bioisosteres (e.g., benzimidazole) to reduce off-target effects .

- Docking Studies : Use AutoDock Vina to map binding poses in AChE vs. kinase active sites .

Methodological Considerations

- Data Reproducibility : Document reaction conditions (e.g., anhydrous solvents, inert atmosphere) and biological assay protocols (cell passage number, serum-free conditions) .

- Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.